molecular formula C16H25ClN2O4 B3861412 2-hydroxy-N-[2-(4-morpholinyl)ethyl]-4-propoxybenzamide hydrochloride

2-hydroxy-N-[2-(4-morpholinyl)ethyl]-4-propoxybenzamide hydrochloride

Cat. No. B3861412
M. Wt: 344.8 g/mol
InChI Key: VJVIMKCFAVNARM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxy-N-[2-(4-morpholinyl)ethyl]-4-propoxybenzamide hydrochloride, also known as HPEP, is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a selective antagonist of the dopamine D2 receptor, which plays a key role in the regulation of neurotransmitter release in the brain. In

Mechanism of Action

2-hydroxy-N-[2-(4-morpholinyl)ethyl]-4-propoxybenzamide hydrochloride acts as a competitive antagonist at the dopamine D2 receptor, preventing the binding of dopamine to this receptor and thereby reducing its activity. This leads to a decrease in the release of neurotransmitters such as dopamine, which can have a range of effects on brain function depending on the specific brain region and cell type involved.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-hydroxy-N-[2-(4-morpholinyl)ethyl]-4-propoxybenzamide hydrochloride depend on the specific brain region and cell type being studied. In general, however, its blockade of dopamine D2 receptors can lead to a decrease in dopamine release and a reduction in the activity of dopamine-dependent pathways. This can result in a range of effects, including changes in motor function, cognition, and reward processing.

Advantages and Limitations for Lab Experiments

One advantage of using 2-hydroxy-N-[2-(4-morpholinyl)ethyl]-4-propoxybenzamide hydrochloride in lab experiments is its selectivity for dopamine D2 receptors, which allows for more precise manipulation of dopamine-dependent pathways. Additionally, its relatively high potency and long duration of action make it a useful tool for studying the effects of dopamine D2 receptor blockade over extended periods of time. However, one limitation of 2-hydroxy-N-[2-(4-morpholinyl)ethyl]-4-propoxybenzamide hydrochloride is that its effects may not be specific to dopamine D2 receptors, as it has been shown to also bind to other receptors such as the serotonin 5-HT1A receptor.

Future Directions

There are several potential future directions for research on 2-hydroxy-N-[2-(4-morpholinyl)ethyl]-4-propoxybenzamide hydrochloride. One area of interest is its potential use as a treatment for conditions such as schizophrenia and drug addiction. Additionally, further studies are needed to fully understand the effects of 2-hydroxy-N-[2-(4-morpholinyl)ethyl]-4-propoxybenzamide hydrochloride on brain function and to identify any potential side effects or limitations of its use. Finally, the development of more selective dopamine D2 receptor antagonists could help to further refine our understanding of the role of these receptors in brain function and disease.

Scientific Research Applications

2-hydroxy-N-[2-(4-morpholinyl)ethyl]-4-propoxybenzamide hydrochloride has been studied extensively for its potential use in scientific research, particularly in the field of neuroscience. Its ability to selectively block dopamine D2 receptors makes it a useful tool for investigating the role of these receptors in various physiological and pathological processes. For example, 2-hydroxy-N-[2-(4-morpholinyl)ethyl]-4-propoxybenzamide hydrochloride has been used to study the effects of dopamine D2 receptor blockade on motor function, cognition, and reward processing in animal models. It has also been investigated as a potential treatment for conditions such as schizophrenia and drug addiction.

properties

IUPAC Name

2-hydroxy-N-(2-morpholin-4-ylethyl)-4-propoxybenzamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4.ClH/c1-2-9-22-13-3-4-14(15(19)12-13)16(20)17-5-6-18-7-10-21-11-8-18;/h3-4,12,19H,2,5-11H2,1H3,(H,17,20);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJVIMKCFAVNARM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=C(C=C1)C(=O)NCCN2CCOCC2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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